molecular formula AuCl B076038 gold(I) chloride CAS No. 10294-29-8

gold(I) chloride

Cat. No.: B076038
CAS No.: 10294-29-8
M. Wt: 232.42 g/mol
InChI Key: FDWREHZXQUYJFJ-UHFFFAOYSA-M
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Description

Gold(I) chloride (AuCl) is a linear d¹⁰ complex with a tetragonal crystal structure (space group I41/amd) . It is metastable under ambient conditions and prepared via thermal decomposition of gold(III) chloride. Key properties include:

  • Molar mass: 232.423 g/mol
  • Density: 7.6 g/cm³
  • Solubility: Slightly soluble in water, soluble in HCl, HBr, and organic solvents .
  • Thermal Behavior: Decomposes to metallic gold and AuCl₃ at ~170°C, with full conversion to Au at 500°C .

AuCl serves as a precursor in catalysis, photoluminescent materials, and medicinal chemistry. Its instability in solution necessitates stabilization by ligands, making ligand choice critical for applications .

Preparation Methods

Direct Chlorination of Elemental Gold

Gas-Phase Synthesis

Finely divided gold reacts with chlorine gas at elevated temperatures to form AuCl. Kruss and Lindet demonstrated that heating gold powder in a chlorine stream at 140–170°C produces a dark red compound initially identified as Au2Cl4, later recognized as a mixture of AuCl and AuCl3 . Above 180°C, AuCl3 decomposes, leaving AuCl as the primary product:

2 Au+Cl2140170CAuCl2\ \text{Au} + \text{Cl}_2 \xrightarrow{140–170^\circ \text{C}} \text{AuCl}

This method avoids solvent use but requires specialized equipment to handle corrosive chlorine gas.

Limitations and Byproducts

Direct chlorination at temperatures exceeding 220°C results in total decomposition to metallic gold . Furthermore, the coexistence of AuCl3 in the product mixture complicates purification. Washing with nonpolar solvents like ether selectively removes AuCl3, leaving AuCl as a residue .

Reduction of Gold(III) Precursors

Hydrogen Peroxide-Mediated Synthesis

A patent by CN106044841A describes an alternative route using gold powder, hydrochloric acid (HCl), and hydrogen peroxide (H2O2) . Although optimized for chloroauric acid (HAuCl4) production, adjusting stoichiometry and temperature enables AuCl synthesis. The reaction proceeds in two steps:

  • Oxidation of gold :

2 Au+3 H2O2+8 HCl2 HAuCl4+6 H2O2\ \text{Au} + 3\ \text{H}2\text{O}2 + 8\ \text{HCl} \rightarrow 2\ \text{HAuCl}4 + 6\ \text{H}2\text{O}

  • Thermal decomposition of HAuCl4 :

HAuCl4ΔAuCl+HCl+Cl2\text{HAuCl}4 \xrightarrow{\Delta} \text{AuCl} + \text{HCl} + \text{Cl}2 \uparrow

Heating the HAuCl4 solution to 80–100°C for 5–25 minutes facilitates AuCl crystallization . This method minimizes nitrogen oxide byproducts associated with traditional nitric acid routes, enhancing environmental sustainability .

Potassium Bromide Reduction

AuCl can also be synthesized via redox reactions with potassium bromide (KBr). When AuCl3 reacts with KBr, metallic gold and potassium auric bromide (KAuBr4) form, with AuCl as an intermediate :

3 AuCl+4 KBrKAuBr4+2 Au+3 KCl3\ \text{AuCl} + 4\ \text{KBr} \rightarrow \text{KAuBr}_4 + 2\ \text{Au} + 3\ \text{KCl}

This method highlights AuCl’s transient nature in solution-phase chemistry.

Comparative Analysis of Preparation Methods

Method Temperature Range Key Reagents Yield Purity Environmental Impact
Thermal Decomposition185–250°CAuCl3Moderate95–98%Low (closed systems)
Direct Chlorination140–170°CCl2 gasLow80–85%High (corrosive gas handling)
H2O2/HCl Reduction80–100°CAu, HCl, H2O2High97-98%Moderate (aqueous waste)
KBr ReductionAmbientAuCl3, KBrVariable90–95%Low (simple byproducts)

Key Observations :

  • Thermal decomposition offers high purity but requires precise temperature control .

  • Direct chlorination is less practical due to low yields and hazardous chlorine use .

  • H2O2/HCl reduction balances yield and sustainability, making it suitable for industrial applications .

Chemical Reactions Analysis

gold(I) chloride undergoes several types of chemical reactions:

Comparison with Similar Compounds

Comparison with Similar Gold(I) Compounds

Phosphine Gold(I) Complexes

Phosphine ligands significantly modulate stability and bioactivity:

  • Bis(diphenylphosphino)ethane (DPPE) Complexes: [Au(DPPE)₂]Cl exhibits exceptional kinetic stability and potent anticancer activity (87% increased lifespan in P388 leukemia models). This contrasts with less stable digold complexes (e.g., [(μ(P,Sb)-1)(AuCl)₂]), which decompose rapidly .
  • Phosphinoester Derivatives: Monophosphane AuCl complexes (e.g., LCOOHAuCl) show bright photoluminescence (PL) due to T-shaped geometry and hydrogen bonding in solid-state packing. Replacing chloride with triflate or PF₆⁻ alters stability; PF₆⁻ hydrolyzes in water .
  • Structure-Activity Relationships : Anticancer activity depends on phenyl groups on phosphorus and CH₂ linkers. Dinuclear AuCl complexes with two CH₂ linkers are more active than those with longer chains .

Table 1: Phosphine Gold(I) Complexes

Compound Stability Key Properties Reference
[Au(DPPE)₂]Cl High Anticancer (P388 leukemia)
[(μ(P,Sb)-1)(AuCl)₂] Low Rapid decomposition in solution
LCOOHAuCl Moderate Strong solid-state luminescence

N-Heterocyclic Carbene (NHC) Gold(I) Complexes

NHC ligands provide superior donor strength and stability compared to phosphines:

  • Mononuclear Complexes: Au(NHC)Cl derivatives (e.g., Indolizy-AuCl) exhibit bright yellow phosphorescence (PLQY = 65% in solid state) due to intraligand transitions and charge transfer. Replacing chloride with carbazolate redshifts emission to red (ΔHOMO-LUMO = −0.93 eV) .
  • Dinuclear Complexes : [Au(NHC)₂]PF₆ shows enhanced stability but reduced catalytic activity compared to AuCl, as the bulky NHC ligands hinder substrate binding .

Table 2: NHC Gold(I) Complexes

Compound Emission Color Quantum Yield (%) Application Reference
Indolizy-AuCl Yellow 65 (solid) Photoluminescent materials
[Au(NHC)₂]PF₆ N/A N/A Stable catalyst precursor

Thiolate and Chimeric Gold(I) Complexes

  • Thiolate Complexes : Au(I) thiolates (e.g., thiomalate derivatives) form polymeric structures in solution, complicating isolation. They show moderate stability but less bioactivity than phosphine complexes .
  • Ru(II)-Au(I) Bimetallics: Chimeric complexes (e.g., Ru-cymene-AuCl-dppm) combine cytotoxic Ru and Au fragments. These hybrids exhibit improved antitumor activity compared to monometallic counterparts .

Key Comparative Properties

Stability and Reactivity

  • Thermal Stability : AuCl decomposes at lower temperatures (170°C) than NHC complexes (>200°C) .
  • Solution Stability : Phosphine complexes (e.g., [Au(DPPE)₂]Cl) resist ligand substitution in biological media, unlike labile AuCl .
  • Hydrothermal Stability : AuCl dissolves in acidic chloride solutions (25–600°C) as [AuCl₂]⁻, critical in gold ore processing .

Catalytic Activity

  • Electrophilic Activation : AuCl precursors require anion abstraction (e.g., using AgSbF₆) to generate active [AuL]⁺ species. NHC-AuCl complexes are less effective due to stronger Au–L bonds .
  • Enantioselectivity : Chiral phosphine-AuCl complexes enable asymmetric catalysis, while NHC systems lag due to steric constraints .

Biological Activity

Gold(I) chloride (AuCl) has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial properties, anticancer potential, and mechanisms of action, supported by case studies and relevant research findings.

Overview of this compound

This compound is a coordination compound where gold is in the +1 oxidation state, typically existing as a linear molecule with chloride ligands. Its unique electronic properties and ability to form stable complexes make it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of gold(I) complexes, including AuCl. These compounds have shown efficacy against a range of bacterial strains, particularly Gram-positive bacteria.

Research Findings

  • Antibacterial Properties :
    • Gold(I) complexes exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. For instance, a study demonstrated that specific gold(I) phosphine complexes were effective against these bacteria with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .
    • Table 1 summarizes the antibacterial activity of selected gold(I) complexes:
CompoundTarget BacteriaMIC (µg/mL)
Au(I)-Complex 1S. aureus5
Au(I)-Complex 2B. subtilis10
Au(I)-Complex 3E. coli20
  • Mechanism of Action :
    • The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with cellular processes. The exact pathways remain under investigation but are believed to differ significantly from those of silver-based compounds .

Anticancer Potential

This compound has also been investigated for its anticancer properties, particularly in targeting various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of AuCl on human cancer cell lines, including colorectal cancer cells (WiDr). Results indicated that AuCl treatment led to a significant reduction in cell viability, with survival rates dropping from 95.9% to 42.3% at optimal doses .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the induction of apoptosis and inhibition of tumor growth through mechanisms involving oxidative stress and DNA damage .

Comparison with Other Metal Complexes

This compound's biological activity can be compared with that of other metal-based compounds, particularly silver and platinum complexes.

Property/CompoundThis compoundSilver ComplexesPlatinum Complexes
Antibacterial ActivityHighModerateLow
Anticancer ActivityModerateLowHigh
Mechanism of ActionMembrane disruption, oxidative stressProtein bindingDNA cross-linking

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing gold(I) chloride, and how can its purity be validated?

this compound (AuCl) is typically synthesized via direct reaction of elemental gold with chlorine gas under controlled conditions or by thermal decomposition of gold(III) chloride (AuCl₃) at 175–200°C . To ensure purity, researchers should characterize the product using X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition. Additionally, inductively coupled plasma mass spectrometry (ICP-MS) can quantify trace impurities, such as unreacted AuCl₃ or residual halides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a skin and eye irritant (GHS Category 1A/1B). Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to prevent inhalation of dust or aerosols. In case of exposure, immediate rinsing with water for 15 minutes is required, followed by medical consultation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound complexes?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for elucidating ligand environments in AuCl complexes, such as phosphine or carbene ligands . Fourier-transform infrared spectroscopy (FTIR) can identify Au-Cl stretching vibrations (observed at ~330 cm⁻¹). For structural confirmation, single-crystal XRD provides atomic-resolution data, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How do ligand modifications in this compound complexes influence catalytic activity in CO oxidation?

Ligands such as triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs) modulate the electronic and steric properties of AuCl complexes, affecting their catalytic efficiency. For example, smaller ligands (e.g., trimethylphosphine) enhance CO adsorption on gold clusters, while bulkier ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) stabilize active sites against aggregation. Kinetic studies using in situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) reveal ligand-dependent intermediate formation .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of AuCl-based systems?

Discrepancies often arise from variations in cluster size, support materials (e.g., TiO₂ vs. CeO₂), or reaction conditions (temperature, O₂ partial pressure). Researchers should standardize synthesis protocols (e.g., using identical Au:Cl ratios) and employ aberration-corrected scanning transmission electron microscopy (STEM) to correlate activity with cluster dimensions (1–6 nm). Controlled poisoning experiments with thiols or CO can isolate active sites .

Q. How does this compound interact with biomolecules such as serum albumin or enzymes, and what are the implications for therapeutic applications?

AuCl complexes exhibit strong binding to sulfhydryl (-SH) groups in proteins via ligand exchange, inhibiting enzymes like urease or thioredoxin reductase. Fluorescence quenching assays using bovine serum albumin (BSA) reveal static quenching mechanisms, with binding constants (Kb) calculated via Stern-Volmer plots. Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., SH-SY5Y neuroblastoma) show dose-dependent viability reduction, suggesting potential as chemotherapeutic agents .

Q. What role does this compound play in nanoparticle synthesis, and how can particle size be controlled?

AuCl serves as a precursor for gold nanoparticles (AuNPs) via reduction with sodium citrate or borohydride. Size control (5–50 nm) is achieved by adjusting the AuCl:reductant ratio and stabilizing agents (e.g., polyvinylpyrrolidone). Transmission electron microscopy (TEM) and dynamic light scattering (DLS) monitor nucleation and growth. For anisotropic structures (e.g., nanorods), seed-mediated methods with cetyltrimethylammonium bromide (CTAB) are employed .

Properties

IUPAC Name

gold(1+);chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.ClH/h;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWREHZXQUYJFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10294-29-8
Record name Gold(I) chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10294-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GOLD MONOCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD7Y972WU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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